molecular formula C6H12ClNO2S B13431017 1-Azetidinepropanesulfonyl Chloride

1-Azetidinepropanesulfonyl Chloride

Cat. No.: B13431017
M. Wt: 197.68 g/mol
InChI Key: SBMAGRGMYJFLOS-UHFFFAOYSA-N
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Description

1-Azetidinepropanesulfonyl Chloride is a chemical compound with the molecular formula C₆H₁₂ClNO₂S and a molecular weight of 197.68 g/mol . It is primarily used in industrial and scientific research applications, particularly in the synthesis of various organic compounds. This compound is not intended for medical or edible purposes .

Preparation Methods

The synthesis of 1-Azetidinepropanesulfonyl Chloride involves several methods. One common approach is the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, allowing for the preparation of various 1-arenesulfonylazetidines. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1-Azetidinepropanesulfonyl Chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include dimethylsulfoxonium methylide, primary amines, and various alkylating agents. The major products formed from these reactions are typically substituted azetidines and other nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 1-Azetidinepropanesulfonyl Chloride primarily involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various substituted azetidines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

1-Azetidinepropanesulfonyl Chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfonyl chloride functional group, which provides distinct reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

3-(azetidin-1-yl)propane-1-sulfonyl chloride

InChI

InChI=1S/C6H12ClNO2S/c7-11(9,10)6-2-5-8-3-1-4-8/h1-6H2

InChI Key

SBMAGRGMYJFLOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCCS(=O)(=O)Cl

Origin of Product

United States

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